5-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-2-carboxamide is a heterocyclic compound that contains both furan and phthalazinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with 4-oxo-3,4-dihydrophthalazine-1-carboxaldehyde. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under cooling conditions. Triethylamine is added dropwise to the reaction mixture, which is then allowed to react at room temperature for several hours. The reaction mixture is then heated to 70°C, and hydrazine hydrate is added to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the phthalazinone moiety.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while substitution of the bromine atom can yield various substituted furan derivatives.
Scientific Research Applications
5-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-2-carboxamide involves its interaction with molecular targets such as PARP. By inhibiting PARP, the compound can interfere with DNA repair processes, leading to cell death in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: This compound also contains a phthalazinone moiety and is used as an intermediate in the synthesis of PARP inhibitors.
tert-butyl 4-(2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl)piperazine-1-carboxylate: Another compound with similar structural features, used in the preparation of phthalazinone derivatives.
Uniqueness
What sets 5-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-2-carboxamide apart is its unique combination of furan and phthalazinone moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c15-12-6-5-11(21-12)14(20)16-7-10-8-3-1-2-4-9(8)13(19)18-17-10/h1-6H,7H2,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVCIRJOIOEVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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